molecular formula C11H11ClN2O2 B1498331 Ethyl 3-amino-6-chloro-1H-indole-2-carboxylate CAS No. 210571-49-6

Ethyl 3-amino-6-chloro-1H-indole-2-carboxylate

Cat. No. B1498331
Key on ui cas rn: 210571-49-6
M. Wt: 238.67 g/mol
InChI Key: DZOWEBWRGGYLFR-UHFFFAOYSA-N
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Patent
US07169925B2

Procedure details

Add 1N ethanolic potassium hydroxide solution (100 mL) to 3-amino-1-(ethanoyl)-6-chloro-1H-indole-2-carboxylic acid ethyl ester (3.5 g, 12.5 mmol) and permit the reaction to stand for 20 min. Pour the resulting slurry into water at 5° C. with rapid stirring. Age at 0° C. for 10 min., collect the solid, wash it with water dry it at 40° C. under vacuum and obtain 2.42 g (81%) of the title compound: MS 239(M+H).
Quantity
100 mL
Type
reactant
Reaction Step One
Name
3-amino-1-(ethanoyl)-6-chloro-1H-indole-2-carboxylic acid ethyl ester
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH2:3]([O:5][C:6]([C:8]1[N:9](C(=O)C)[C:10]2[C:15]([C:16]=1[NH2:17])=[CH:14][CH:13]=[C:12]([Cl:18])[CH:11]=2)=[O:7])[CH3:4]>O>[NH2:17][C:16]1[C:15]2[C:10](=[CH:11][C:12]([Cl:18])=[CH:13][CH:14]=2)[NH:9][C:8]=1[C:6]([O:5][CH2:3][CH3:4])=[O:7] |f:0.1|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[K+]
Name
3-amino-1-(ethanoyl)-6-chloro-1H-indole-2-carboxylic acid ethyl ester
Quantity
3.5 g
Type
reactant
Smiles
C(C)OC(=O)C=1N(C2=CC(=CC=C2C1N)Cl)C(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
WAIT
Type
WAIT
Details
Age at 0° C. for 10 min.
Duration
10 min
CUSTOM
Type
CUSTOM
Details
collect the solid
WASH
Type
WASH
Details
wash it with water
CUSTOM
Type
CUSTOM
Details
dry it at 40° C. under vacuum

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NC1=C(NC2=CC(=CC=C12)Cl)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.42 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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